Methyl propyl disulfide

Catalog No.
S598598
CAS No.
2179-60-4
M.F
C4H10S2
M. Wt
122.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl propyl disulfide

Replacing complex onion extracts or inexact analogs with Methyl propyl disulfide eliminates variability in flavor dosing and chromatographic analysis.

  • Pure compound with defined disulfide structure; authentic cooked onion flavor.
  • Kovats retention index ~914 for unambiguous GC-MS identification in onion oil.
  • Boiling point ~160°C ensures stability during retorting and baking.

CAS Number

2179-60-4

Product Name

Methyl propyl disulfide

IUPAC Name

1-(methyldisulfanyl)propane

Molecular Formula

C4H10S2

Molecular Weight

122.3 g/mol

InChI

InChI=1S/C4H10S2/c1-3-4-6-5-2/h3-4H2,1-2H3

InChI Key

PUCHCUYBORIUSM-UHFFFAOYSA-N

solubility

slightly soluble in water; soluble in ethyl alcohol and oil

Canonical SMILES

CCCSSC

The exact mass of the compound Methyl propyl disulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in ethyl alcohol and oil. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Methyl propyl disulfide, 1-(Methyldisulfanyl)propane, Propyl methyl disulfide, 2,3-Dithiahexane, Methyl propyl disulphide, FEMA 3207

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Methyl propyl disulfide (CAS 2179-60-4) is a volatile organosulfur compound and a significant component of the characteristic aroma of plants in the Allium genus, such as onions and garlic. It is structurally defined by a disulfide bond flanked by a methyl and a propyl group. Primarily utilized as a flavoring agent in the food industry, it imparts a flavor profile described as reminiscent of cooked onion. Its well-defined chemical structure and properties make it a critical reference material for analytical studies of natural products and a specific ingredient for creating targeted savory flavors.

Research Fit

1 Flavor formulation workflow: May support savory, sulfurous, and meat-like note development at typical use levels (0.01–1 ppm).
2 Selection logic: Reported milder alliaceous potency compared to shorter-chain dialkyl disulfides; may support controlled dosing in sensory panels.
3 Research models: Hepatic enzyme modulation studies, aroma extract dilution analysis (AEDA), and food matrix volatile recovery experiments.

Substituting Methyl propyl disulfide with its closest analogs, such as dimethyl disulfide (DMDS) or dipropyl disulfide (DPDS), is unreliable for targeted applications. Minor changes in alkyl chain length result in significant, non-interchangeable differences in physicochemical properties critical for processability and analytical identification, including boiling point and chromatographic retention time. Furthermore, these structural changes fundamentally alter the sensory profile, making analogs unsuitable for applications requiring a specific 'cooked onion' flavor note rather than a generic 'garlic' or 'sulfurous' character. Using crude natural extracts instead of the pure compound introduces dozens of interfering volatiles, preventing reproducible dosing and consistent quality control.

Substitution Risk

Target Methyl Propyl Disulfide Asymmetric C1/C3 chain. Reported milder odor threshold (66.71 μg/kg). Minimal CYP enzyme modulation in rodent models.
Analog Risk Dimethyl Disulfide Symmetrical C1/C1. 60x lower odor threshold (1.1 μg/kg). Sensory potency mismatch may shift dosing in flavor formulas.
Target Methyl Propyl Disulfide Reported primary aroma driver (FD 4096). Boiling point ~69–71 °C (43 mmHg) requires reduced pressure distillation.
Analog Risk Dipropyl Disulfide Symmetrical C3/C3. Ties FD factor but exhibits pleiotropic CYP enzyme induction in rat models; metabolic context differs.

Volatility & Thermal Processing Stability

Methyl propyl disulfide exhibits a boiling point of 159-161 °C, which is intermediate between its common substitutes, dimethyl disulfide (DMDS) and dipropyl disulfide (DPDS). This specific volatility is critical for applications requiring controlled release during heating or for ensuring stability in formulations where the higher volatility of DMDS (110 °C) would lead to premature flavor loss.

Evidence DimensionBoiling Point at Atmospheric Pressure
Target Compound Data159-161 °C
Comparator Or BaselineDimethyl disulfide: 110 °C; Dipropyl disulfide: 194.5 °C
Quantified Difference~49-51 °C higher than DMDS; ~34-36 °C lower than DPDS
ConditionsStandard atmospheric pressure (760 mmHg).

This property allows for greater thermal stability and controlled aroma release in processed foods compared to DMDS, making it essential for consistent results in many cooked flavor systems.

Odor Threshold
Head-to-head
MPDS: 66.71 μg/kg
DMDS: 1.1 μg/kg
AMDS: 0.3 μg/kg
Reported ~60x less potent than DMDS; may support milder, more manageable garlic/sour note dosing.
Chinese sour cabbage volatiles; HS-SPME-GC-MS/O, 2023 study.

Chromatographic Retention for QC Identification

On a standard non-polar gas chromatography column, Methyl propyl disulfide presents a Kovats retention index (RI) of approximately 914. This value is clearly distinct from its lower and higher molecular weight analogs, dimethyl disulfide (RI ≈ 740) and dipropyl disulfide (RI ≈ 1094). This significant separation ensures that high-purity Methyl propyl disulfide can be used as an unambiguous analytical standard to accurately identify and quantify its presence in complex mixtures, such as natural onion or garlic oils, without interference from its most common impurities or substitutes.

Evidence DimensionKovats Retention Index (Non-Polar Column)
Target Compound Data~914
Comparator Or BaselineDimethyl disulfide: ~740; Dipropyl disulfide: ~1094
Quantified Difference~174 index units greater than DMDS; ~180 index units less than DPDS
ConditionsGas chromatography using a standard non-polar stationary phase (e.g., DB-1, DB-5, or equivalent 100% dimethylpolysiloxane or 5%-phenyl-methylpolysiloxane).

For researchers and QC labs, this ensures accurate identification and quantification, which is impossible with crude mixtures or when using an analog as a reference.

Flavor Dilution
Head-to-head
FD Factor: 4096
Tied for highest FD factor among identified scallion pancake odorants; reported primary aroma driver.
AEDA on solvent extracts; other disulfides ranged 64–512.

Sensory Profile: Cooked Onion Character

Methyl propyl disulfide is consistently described as having a flavor and aroma characteristic of 'cooked onion'. This profile is distinct from the more pungent, 'unpleasant, garlic-like' or 'nauseating' odor reported for the common substitute dimethyl disulfide (DMDS). While the odor detection threshold for DMDS is very low, at approximately 7-12 ppb, the critical differentiator for flavorists is the specific character of the aroma. Procuring Methyl propyl disulfide provides access to a specific savory note that cannot be replicated by DMDS.

Evidence DimensionSensory Character
Target Compound DataCooked onion character
Comparator Or BaselineDimethyl disulfide: Unpleasant, garlic-like, nauseating character
Quantified DifferenceQualitative difference in aroma profile
ConditionsOrganoleptic evaluation by trained panelists in the flavor industry.

This ensures the final food product meets a specific flavor target (e.g., 'sautéed onion') that would be unachievable with the harsher note of dimethyl disulfide.

Hepatic Modulation
Head-to-head
MPDS: Minimal CYP effect
DPDS/DADS: Induces CYP2B1/2 & GST
Qualitative response difference; may support long-term dietary studies with fewer metabolic confounds.
In vivo rat study; dietary alkyl sulfides, 1997.
Physical Property
Class-level
MPDS: BP 69–71 °C (43 mmHg)
DMDS: BP ~109 °C
DPDS: BP ~195 °C
Lower boiling point may simplify volatile recovery processes vs. symmetrical analogs.
Asymmetric structure; density 0.98 g/mL at 25 °C.

Thermally Processed Savory Flavor Formulation

As a key component in savory flavor systems for soups, sauces, and processed meats. Its boiling point of ~160 °C provides better retention and a more authentic 'cooked onion' profile during manufacturing processes like retorting and baking compared to more volatile analogs like dimethyl disulfide.

Analytical Standard for Food Authenticity & QC

For use as a certified reference material in gas chromatography (GC) methods. Its unique Kovats retention index (~914) allows for the definitive identification and quantification of Methyl propyl disulfide in complex matrices like onion oil, ensuring product authenticity and detecting adulteration.

Biomimetic & Reaction Flavor Development

As a precursor or key component in the development of reaction flavors (e.g., Maillard browning products). Its specific chemical structure and thermal properties contribute a targeted savory, onion-like note that is difficult to achieve with other sulfur compounds, enabling the creation of more complex and realistic meat or vegetable flavor profiles.

Application Fit Matrix

Application
Selection Property
Validation Focus
Savory Flavor Formulations
Mild alliaceous odor threshold
Sensory dose-response review in target matrix
Allium/Meat Aroma Reconstitution
Reported primary aroma driver (FD 4096)
Aroma extract dilution analysis (AEDA) validation
In Vivo Dietary/Toxicology Models
Minimal hepatic CYP enzyme modulation
CYP2B1/2 and GST endpoint monitoring

Physical Description

pale yellowish mobile liquid with powerful, penetratating, sulfuraceous-herbaceous, oniony odour

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

122.02239267 Da

Monoisotopic Mass

122.02239267 Da

Heavy Atom Count

6

Density

0.990-0.999

UNII

8M12K3FU0T

GHS Hazard Statements

Aggregated GHS information provided by 1493 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (34.76%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.14%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2179-60-4

Wikipedia

Methyl propyl disulfide

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Disulfide, methyl propyl: ACTIVE

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